2-Chloro-3-(pyrrolidin-2-yl)pyrazine
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Overview
Description
2-Chloro-3-(pyrrolidin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(pyrrolidin-2-yl)pyrazine typically involves the formation of the pyrazine ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chloropyrazine and pyrrolidine in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(pyrrolidin-2-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution of the chlorine atom with an amine can yield 2-amino-3-(pyrrolidin-2-yl)pyrazine.
Scientific Research Applications
2-Chloro-3-(pyrrolidin-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-(pyrrolidin-2-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the pyrrolidine ring, making it less complex and potentially less active in certain biological contexts.
3-(Pyrrolidin-2-yl)pyrazine: Similar structure but without the chlorine atom, which can affect its reactivity and biological activity.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine and pyrrolidine rings but may have different substituents, leading to varied biological activities
Uniqueness: 2-Chloro-3-(pyrrolidin-2-yl)pyrazine is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which can confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-3-pyrrolidin-2-ylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-7(11-4-5-12-8)6-2-1-3-10-6/h4-6,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMKDTBQZTVBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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